

Physical and chemical properties of di-n-heptyl phthalate

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Compound of Interest

Compound Name: *Diheptyl phthalate*

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Di-n-heptyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-heptyl phthalate (DnHP), a member of the high-molecular-weight phthalate esters, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials. Its chemical structure consists of a benzene ring with two ester groups attached at the ortho positions, each linked to a seven-carbon heptyl chain. While its industrial applications are well-established, its physical, chemical, and biological properties are of significant interest to researchers in environmental science, toxicology, and drug development due to the broader concerns surrounding phthalate exposure and its potential health effects. This technical guide provides an in-depth overview of the core physical and chemical properties of di-n-heptyl phthalate, details on its metabolic fate, and its interaction with key cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of di-n-heptyl phthalate are fundamental to understanding its environmental transport, bioavailability, and potential for interaction with biological systems. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Di-n-heptyl Phthalate

Property	Value	References
Molecular Formula	C ₂₂ H ₃₄ O ₄	[1] [2] [3]
Molecular Weight	362.5 g/mol	[1] [2]
CAS Number	3648-21-3	
Appearance	Colorless to pale yellow, odorless liquid	
Density	0.988 g/mL at 25 °C	
Boiling Point	194 - 196 °C at 0.04 mmHg; 360 °C at 760 mmHg	
Melting Point	Not available	
Flash Point	213 °C (415 °F)	
Water Solubility	Sparingly soluble	
Solubility in Organic Solvents	Soluble in many common organic solvents and oils	
logP (Octanol-Water Partition Coefficient)	7.6 (estimated)	
Refractive Index	1.4835-1.4875 at 20 °C	

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of di-n-heptyl phthalate are not readily available in the public domain. However, standardized methods are routinely employed for such characterizations.

Determination of Physical Properties: General Methodologies

- **Density:** The density of liquid compounds like di-n-heptyl phthalate is typically determined using a calibrated pycnometer or a digital density meter. The measurement is performed at a constant, specified temperature (e.g., 25 °C) to ensure accuracy.
- **Boiling Point:** The boiling point can be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling-point compounds to prevent decomposition. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
- **Solubility:** To determine water solubility, a saturated solution of di-n-heptyl phthalate is prepared and equilibrated. The concentration of the dissolved substance in the aqueous phase is then measured, often using techniques like gas chromatography-mass spectrometry (GC-MS) after extraction. For solubility in organic solvents, known amounts of the compound are added to the solvent until saturation is reached, and the concentration is determined.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the identification and quantification of di-n-heptyl phthalate.

- **Sample Preparation:** Samples containing di-n-heptyl phthalate are typically extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The extract may be concentrated and, if necessary, cleaned up to remove interfering substances.
- **GC Separation:** The extract is injected into a gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column.
- **MS Detection:** As the separated components elute from the GC column, they enter a mass spectrometer. Electron ionization is commonly used, causing the molecules to fragment into characteristic ions. The mass-to-charge ratio of these ions is measured, providing a "fingerprint" for identification. A common fragment ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are powerful tools for confirming the chemical structure of di-n-heptyl phthalate.

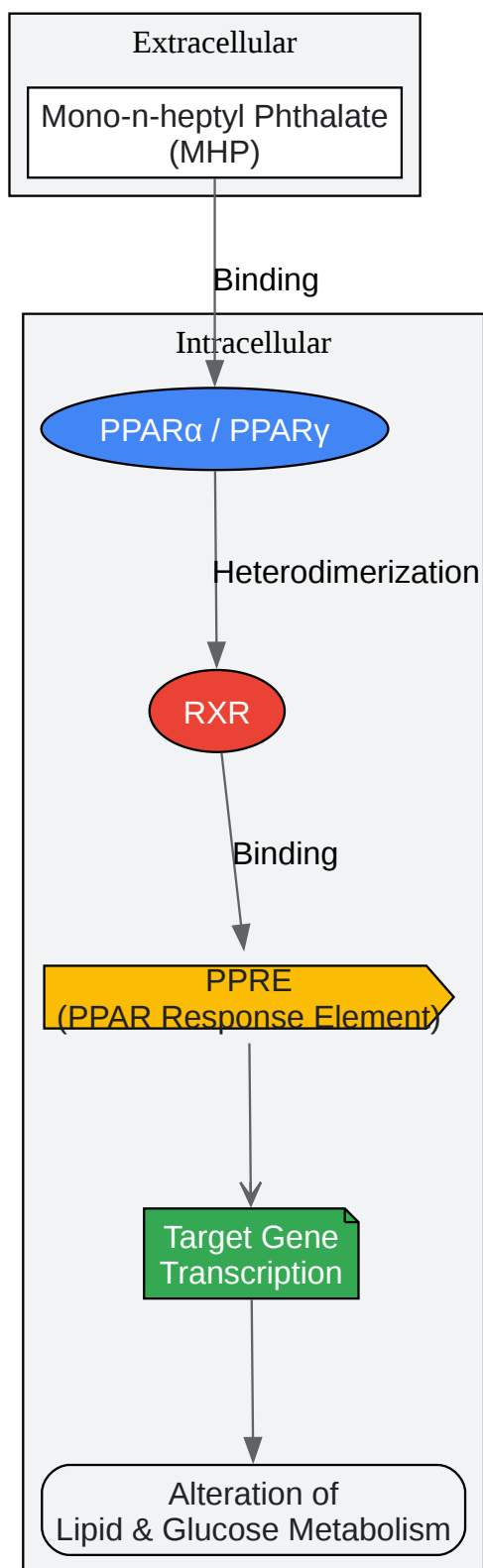
- ^1H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their chemical environment. For di-n-heptyl phthalate, one would expect to see signals corresponding to the aromatic protons on the benzene ring and distinct signals for the protons on the heptyl chains.
- ^{13}C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of di-n-heptyl phthalate would show characteristic peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the heptyl chains.

Biological Interactions and Signaling Pathways

The biological effects of phthalates, including di-n-heptyl phthalate, are primarily mediated by their metabolites. Understanding the metabolic pathways and the subsequent interactions with cellular signaling is crucial for assessing their potential impact on human health.

Metabolic Pathway

High-molecular-weight phthalates like di-n-heptyl phthalate undergo a two-phase metabolic process. The initial and critical step is the hydrolysis of the diester to its corresponding monoester, mono-n-heptyl phthalate (MHP). This is followed by further oxidation of the alkyl side chain. Based on studies of the closely related di-(2-propylheptyl) phthalate (DPHP), the subsequent metabolites likely include hydroxylated and carboxylated derivatives of MHP.



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